molecular formula C18H15F2NO B1613694 (2,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-73-3

(2,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1613694
CAS No.: 898764-73-3
M. Wt: 299.3 g/mol
InChI Key: ONBQJKWWRSCXMY-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is an organic compound that features a difluorophenyl group and a pyrrol-1-ylmethyl group attached to a phenylmethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves the following steps:

    Formation of the Pyrrol-1-ylmethyl Intermediate: This step involves the reaction of 2,5-dihydro-1H-pyrrole with a suitable alkylating agent to form the pyrrol-1-ylmethyl intermediate.

    Coupling with 4-Bromobenzaldehyde: The intermediate is then coupled with 4-bromobenzaldehyde under basic conditions to form the corresponding benzyl alcohol.

    Oxidation to Benzyl Ketone: The benzyl alcohol is oxidized to the benzyl ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).

    Introduction of Difluorophenyl Group: Finally, the difluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2,4-difluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol-1-ylmethyl group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting the ketone to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the pyrrol-1-ylmethyl group.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

(2,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrol-1-ylmethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorophenyl)(4-methylphenyl)methanone: Lacks the pyrrol-1-ylmethyl group, resulting in different biological activity.

    (2,4-Difluorophenyl)(4-(pyrrolidin-1-yl)methyl)phenyl)methanone: Contains a fully saturated pyrrolidine ring, which affects its chemical reactivity and binding properties.

Uniqueness

(2,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is unique due to the presence of both the difluorophenyl and pyrrol-1-ylmethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBQJKWWRSCXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643054
Record name (2,4-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-73-3
Record name (2,4-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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